molecular formula C9H8BrNO4 B3040649 Methyl 4-bromo-2-methyl-5-nitrobenzoate CAS No. 22364-35-8

Methyl 4-bromo-2-methyl-5-nitrobenzoate

Cat. No.: B3040649
CAS No.: 22364-35-8
M. Wt: 274.07 g/mol
InChI Key: MHWVNOZRKHYKEL-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis begins with the nitration of methyl 4-bromo-2-methylbenzoate

    Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of methyl 4-bromo-2-methyl-5-nitrobenzoate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in methyl 4-bromo-2-methyl-5-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, amines, thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: Methyl 4-amino-2-methyl-5-nitrobenzoate.

    Substitution: Methyl 4-hydroxy-2-methyl-5-nitrobenzoate.

    Oxidation: Methyl 4-bromo-2-carboxy-5-nitrobenzoate.

Scientific Research Applications

Chemistry: Methyl 4-bromo-2-methyl-5-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also be used in the development of new pharmaceuticals with potential therapeutic applications.

Medicine: The compound’s derivatives are investigated for their potential use as drugs, particularly in the treatment of bacterial infections and cancer. The presence of the nitro group is of particular interest due to its potential bioactivity.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

    Methyl 4-bromo-2-nitrobenzoate: Similar structure but lacks the methyl group at the 2-position.

    Methyl 2-bromo-5-nitrobenzoate: Similar structure but with different positions of the bromine and nitro groups.

    Methyl 4-bromo-2-methylbenzoate: Lacks the nitro group.

Uniqueness: Methyl 4-bromo-2-methyl-5-nitrobenzoate is unique due to the combination of the bromine atom, nitro group, and methyl ester functional group. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-bromo-2-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWVNOZRKHYKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.3 g of 4-bromo-2-methyl-5-nitrobenzoic acid were dissolved in 250 ml of MeOH and 11.6 g of SOCl2 were slowly added dropwise. The mixture was allowed to stand at RT for 5 days, the volatile components were removed in vacuo and the residue is recrystallized from DIP.
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
11.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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